Fluorobenzyl bromide

Carbene Chemistry Cyclopropanation Dehydrohalogenation

Fluorobenzyl bromide (CAS 17815-88-2), systematically named [bromo(fluoro)methyl]benzene, is an α-bromo-α-fluorotoluene geminal dihalide. Unlike its ring-substituted isomers (2-, 3-, and 4-fluorobenzyl bromide), this specific regioisomer features both bromine and fluorine atoms on the benzylic carbon.

Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
CAS No. 17815-88-2
Cat. No. B1653185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorobenzyl bromide
CAS17815-88-2
Molecular FormulaC7H6BrF
Molecular Weight189.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(F)Br
InChIInChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
InChIKeyAVPMRIWGOGRNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorobenzyl Bromide (CAS 17815-88-2) Procurement Guide: Sourcing the α-Bromo-α-fluorotoluene Isomer


Fluorobenzyl bromide (CAS 17815-88-2), systematically named [bromo(fluoro)methyl]benzene, is an α-bromo-α-fluorotoluene geminal dihalide. Unlike its ring-substituted isomers (2-, 3-, and 4-fluorobenzyl bromide), this specific regioisomer features both bromine and fluorine atoms on the benzylic carbon [1]. This structural motif confers a unique dual reactivity profile, enabling it to serve as both an electrophilic alkylating agent and a critical precursor to the reactive intermediate phenylfluorocarbene [2]. Its procurement is driven by applications in carbene chemistry, asymmetric synthesis, and the preparation of fluorinated cyclopropane building blocks.

Structural Motif Geminal bromofluoro precursor for reactive carbene and carbanion intermediates
Workflow Carbene chemistry, asymmetric C–C bond formation, and fluorinated cyclopropane synthesis
Identity α-Bromo-α-fluorotoluene (benzylic dihalide), not a ring-substituted fluorobenzyl bromide isomer

Why 4-Fluorobenzyl Bromide Cannot Replace α-Bromo-α-fluorotoluene in Key Synthetic Pathways


The common 'fluorobenzyl bromide' offering (4-fluorobenzyl bromide, CAS 459-46-1) is a non-interchangeable structural isomer of the target compound . The critical distinction lies in the placement of the halogen atoms. In 4-fluorobenzyl bromide, the fluorine is an inert aryl substituent, leaving only the benzylic bromine available for standard nucleophilic substitution (SN2) reactions. In contrast, α-bromo-α-fluorotoluene (CAS 17815-88-2) possesses a geminal carbon-halogen motif, which is essential for generating phenylfluorocarbene via base-mediated dehydrohalogenation—a transformation impossible with the 4-isomer [1]. Substituting with the cheaper, ring-fluorinated analogue will result in complete synthetic failure in carbene-based methodologies, where the geminal bromofluoro arrangement is a mandatory structural prerequisite.

Target α-Bromo-α-fluorotoluene (CAS 17815-88-2) Required geminal dihalide motif for phenylfluorocarbene generation via dehydrohalogenation.
Substitute 4-Fluorobenzyl bromide (CAS 459-46-1) Inert aryl fluoride limits reactivity to SN2 alkylation; cannot generate carbene intermediates, resulting in synthetic pathway failure.
Analog α,α-Dibromotoluene May generate phenylbromocarbene instead of the required monofluorinated carbene, altering downstream product halogen patterns.

Head-to-Head Reactivity Evidence: Why α-Bromo-α-fluorotoluene Outperforms Analogs


Phenylfluorocarbene Generation: Bromo-Fluoro Motif Enables α-Elimination Where Other Halogens Fail

α-Bromo-α-fluorotoluene (CAS 17815-88-2) is the established precursor for generating the reactive electrophilic carbene, phenylfluorocarbene (PhCF), via treatment with potassium t-butoxide [1]. The analogous α-chloro-α-fluorotoluene is significantly less reactive under these conditions, as the chloride's higher C–X bond dissociation energy and poorer leaving group ability impede carbene formation. Similarly, α,α-dibromotoluene cannot deliver the monofluorinated carbene required for synthesizing 1-fluoro-1-phenylcyclopropane derivatives, leading to products with a completely different halogen pattern.

Carbene Generation Efficiency
Class-level inference
Efficiently generates phenylfluorocarbene with KOtBu; α-chloro-α-fluorotoluene fails under similar conditions.
Mandatory structural requirement for monofluorinated carbene synthesis.
Qualitative reactivity hierarchy; no comparative yield data reported.
Carbene Chemistry Cyclopropanation Dehydrohalogenation

Diverted Reactivity for Fluorocyclopropane Synthesis via Phenylfluorobromomethide

Unlike simple benzylic bromides like 4-fluorobenzyl bromide (CAS 459-46-1), which are limited to SN2 alkylation, α-bromo-α-fluorotoluene uniquely enables a dual-reactivity platform. In the presence of bromide ions, phenylfluorocarbene (generated from the title compound) is diverted to the phenylfluorobromomethide carbanion (PhCFBr-). This carbanion adds to acrylonitrile, producing 1-fluoro-1-phenyl-2-cyanocyclopropane after bromide expulsion [1]. 4-Fluorobenzyl bromide cannot access this intermediate or this fluorinated cyclopropane product scaffold, limiting downstream synthetic utility.

Divergent Cyclopropanation Pathway
Head-to-head
Accesses 1-fluoro-1-phenyl-2-cyanocyclopropane via PhCFBr- carbanion; 4-fluorobenzyl bromide only undergoes SN2 alkylation.
Enables access to complex fluorocyclopropane scaffolds.
Reaction with acrylonitrile in the presence of bromide ion catalyst.
Carbanion Chemistry Cyclopropanation Selectivity Modulation

Enantioselective Scaffold Synthesis via Cobalt-Catalyzed Asymmetric Cross-Coupling

α-Bromo-α-fluorotoluene derivatives are specifically utilized as privileged substrates in cobalt-catalyzed asymmetric cross-coupling reactions with aryl zincates to construct enantioenriched fluorinated building blocks. This methodology was successfully applied to synthesize fluorinated derivatives of biologically active molecules, a transformation not demonstrated for simpler, non-fluorinated benzyl bromides [1]. The presence of the α-fluorine atom is critical for the stereochemical outcome and substrate reactivity under these mild, functional-group-tolerant conditions.

Enantioselective C–C Bond Formation
Cross-study comparable
Successful asymmetric cross-coupling to provide fluorinated chiral centers; non-fluorinated benzyl bromide yields achiral products.
Key enabler for chiral fluorinated drug-like intermediates.
Cobalt catalyst with aryl zincates under mild conditions.
Asymmetric Catalysis C-C Bond Formation Drug Discovery Intermediates

Procurement Scenarios for α-Bromo-α-fluorotoluene Based on Proven Differentiation


Synthesis of Monofluorinated Cyclopropane Libraries

Research groups focused on incorporating fluorinated cyclopropane units into medicinal chemistry candidates should procure this specific isomer. It is a proven precursor to phenylfluorocarbene, enabling [2+1] cycloadditions with alkenes to form 1-fluoro-1-phenylcyclopropane cores. 4-Fluorobenzyl bromide is structurally incapable of delivering this crucial fluorinated building block [1].

Divergent Carbene/Carbanion Methodology Development

For laboratories exploring novel reactivity in small-ring synthesis, this compound's ability to act as a dual carbene and carbanion precursor is mandatory. The reaction pathway can be diverted from free phenylfluorocarbene to the phenylfluorobromomethide carbanion (PhCFBr-) to access complex fluorocyclopropane products like 1-fluoro-1-phenyl-2-cyanocyclopropane, a distinct advantage over simple benzyl halide alternatives [2].

Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates

Medicinal chemistry and process groups requiring enantioenriched fluorinated secondary benzyl derivatives should evaluate this compound. Its role as a privileged substrate in cobalt-catalyzed asymmetric cross-coupling allows for the construction of chiral C–C bonds bearing a valuable fluorine atom, directly enabling the synthesis of fluorinated analogs of biologically active compounds [3]. This application is not accessible using non-fluorinated benzyl bromides.

Application
Selection Property
Validation Focus
Fluorinated Cyclopropane Library Synthesis
Geminal bromofluoro carbene precursor
Confirm phenylfluorocarbene generation efficiency under specific base conditions
Divergent Carbene/Carbanion Methodology
Dual carbene and carbanion reactivity platform
Verify access to PhCFBr- carbanion pathway for complex product diversification
Asymmetric Fluorinated Intermediate Synthesis
Privileged substrate for cobalt-catalyzed cross-coupling
Evaluate enantiomeric excess and yield in target chiral C–C bond formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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